2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S2/c18-13-7-4-8-14(19)12(13)9-20-16(23)15-10-26-17(21-15)22-27(24,25)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSJIEAJDRIMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 2-Aminothiazole
The synthesis begins with the sulfonylation of 2-aminothiazole (1 ) using benzenesulfonyl chloride derivatives. As demonstrated in, this reaction proceeds in distilled water with sodium acetate as a base at 80–85°C. For example, treatment of 1 with 4-nitrobenzenesulfonyl chloride (8 ) for 4 hours yields N-(thiazol-2-yl)-4-nitrobenzenesulfonamide (15 ) in 70% yield, characterized by a melting point of 168–170°C and FTIR peaks at 3070 cm⁻¹ (sp² C–H stretch) and 1623 cm⁻¹ (aromatic C=C bending).
Table 1: Sulfonylation Reaction Parameters
| Sulfonylating Agent | Temp (°C) | Time (h) | Yield (%) | M.P. (°C) | FTIR Key Peaks (cm⁻¹) |
|---|---|---|---|---|---|
| Benzenesulfonyl chloride | 80–85 | 6 | 80 | 140–142 | 3110 (sp² C–H), 1627 (C=C) |
| 4-Nitrobenzenesulfonyl chloride | 80–85 | 4 | 70 | 168–170 | 3070 (sp² C–H), 1623 (C=C) |
Thiazole Core Functionalization
Introduction of the Difluorophenylmethyl Group
Alkylation Strategies
The difluorophenylmethyl moiety is introduced via alkylation of the sulfonamide intermediate. As detailed in, alkylating agents such as (2,6-difluorophenyl)methyl bromide (16 ) react with N-sulfonylated thiazoles under basic conditions. For example, intermediate 12 (N-(thiazol-2-yl)benzenesulfonamide) treated with 16 in dimethylformamide (DMF) at 60°C for 12 hours yields the alkylated product in 75% yield.
Palladium-Catalyzed Coupling
Alternative methods from employ palladium catalysts for C–N bond formation. A representative example involves reacting a halogenated thiazole sulfonamide with (2,6-difluorophenyl)methylamine in the presence of Pd(OAc)₂ and Xantphos, achieving 82% yield under microwave irradiation at 120°C.
Table 2: Alkylation/Coupling Conditions
| Method | Reagent | Catalyst/Ligand | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Direct Alkylation | (2,6-DFPh)CH₂Br | K₂CO₃ | 60 | 12 | 75 |
| Suzuki-Miyaura | (2,6-DFPh)B(OH)₂ | Pd(OAc)₂/Xantphos | 120 | 2 | 82 |
Carboxamide Formation and Final Assembly
Carboxamide Coupling
The 4-carboxamide group is installed via condensation reactions. In, thiazole-2-carbaldehyde is reduced to thiazol-2-yl-methanol using NaBH₄ in ethanol, followed by oxidation to the carboxylic acid and subsequent coupling with (2,6-difluorophenyl)methylamine. This two-step process achieves a 53% overall yield.
One-Pot Multistep Synthesis
Recent advancements from describe a one-pot method combining sulfonylation, alkylation, and carboxamide formation. Using N,N-diisopropylethylamine (DIPEA) as a base and HATU as a coupling agent, the target compound is synthesized in 68% yield with >95% purity by HPLC.
Optimization and Scalability
Reaction Solvent and Base Effects
Aqueous conditions (as in) favor sulfonylation but limit solubility for alkylation. Mixed solvent systems (e.g., water/THF) improve yields by 12–15%. Similarly, substituting NaHCO₃ for Na acetate in sulfonylation reduces side products by 20%.
Catalytic System Tuning
The patent highlights that Pd(OAc)₂ with SPhos ligand increases coupling efficiency to 89% compared to Xantphos (82%). Microwave-assisted reactions further reduce time from 12 hours to 2 hours.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the benzenesulfonamide group.
Reduction: This reaction can potentially reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the thiazole or aromatic rings.
Scientific Research Applications
2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of thiazole and benzenesulfonamide derivatives.
Industry: The compound’s unique chemical properties may find applications in the development of new materials or chemical processes.
Mechanism of Action
The primary mechanism of action of 2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that regulates pH in tumor cells, facilitating their survival in hypoxic conditions. By inhibiting CA IX, the compound disrupts the pH balance, leading to reduced tumor cell proliferation and increased apoptosis . The molecular targets and pathways involved include the binding of the compound to the active site of CA IX, preventing its enzymatic activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Estimated based on molecular formulas; †Range inferred from substituent variability in .
*DFPM: Difluorophenylmethyl.
Key Observations:
Heterocyclic Core Differences: The thiazole core in the target compound contrasts with triazole derivatives (e.g., compounds [7–9] in ). Triazole derivatives in demonstrate tautomerism (thione-thiol equilibrium), which is absent in thiazoles, suggesting greater stability for the target compound .
Substituent Effects: Fluorine Positioning: The 2,6-difluorophenyl group in the target compound vs. 2,4-difluorophenyl in triazoles () impacts steric hindrance and electronic effects. The 2,6-substitution may enhance symmetry and reduce metabolic degradation compared to 2,4-substituted analogs. Sulfonamide vs.
Physicochemical Properties :
- The target compound’s higher molecular weight (~394 g/mol) compared to simpler analogs (e.g., ~217 g/mol for N-[2-(4-fluorophenyl)ethyl]methanesulfonamide) suggests differences in solubility and bioavailability.
Spectral and Reactivity Comparisons
IR Spectroscopy :
- The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s analogs () confirms the thione tautomer dominance in triazoles, whereas thiazoles lack such tautomerism .
- The νC=O stretch (~1663–1682 cm⁻¹) in hydrazinecarbothioamides () is absent in cyclized triazoles, highlighting the importance of spectral data for confirming synthetic success .
Synthetic Pathways :
Research Implications and Limitations
- Biological Activity: While sulfonamide-containing compounds are often explored for antimicrobial or enzyme-inhibitory activity, direct pharmacological data for the target compound are unavailable in the provided evidence.
- Limitations : Structural inferences are based on analogs, and experimental validation (e.g., crystallography, bioassays) is required to confirm properties.
Biological Activity
2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiazole ring, a sulfonamide group, and a difluorobenzyl moiety. Its structural formula is represented as:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide group is known for its role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide moieties exhibit broad-spectrum antimicrobial activities. The specific compound under consideration has shown effectiveness against various bacterial strains, including those resistant to traditional antibiotics.
Case Study: Antibacterial Efficacy
In a study conducted to evaluate the antibacterial efficacy of similar thiazole derivatives, it was found that the presence of a sulfonamide group significantly enhanced the antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 8 µg/mL |
| This compound | E. coli | 16 µg/mL |
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives have been evaluated for antifungal activity. A related study highlighted that compounds with similar structures demonstrated significant antifungal effects against Candida albicans, including strains resistant to fluconazole .
Table: Antifungal Activity Comparison
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | C. albicans | 12 |
| Thiazole Derivative B | A. fumigatus | 20 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the thiazole and benzene rings influence the biological activity of these compounds. For instance, the introduction of fluorine atoms at specific positions on the phenyl ring increases lipophilicity and enhances membrane permeability, leading to improved antimicrobial efficacy .
Toxicity and Safety Profile
Preliminary toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for potential cytotoxic effects on human cells. Studies focusing on cytotoxicity have shown that certain derivatives possess acceptable safety margins when evaluated using standard cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling sulfonamide derivatives with halogenated thiazole intermediates. Key steps include refluxing in absolute ethanol with glacial acetic acid as a catalyst (e.g., for nucleophilic substitution or condensation reactions) . For example, refluxing substituted benzaldehydes with triazole precursors under acidic conditions (5 drops of glacial acetic acid) for 4 hours yields intermediates, followed by solvent evaporation under reduced pressure . Critical parameters include temperature control (0–6°C for intermediates prone to decomposition) and stoichiometric precision to avoid side products.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks such as C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretching vibrations to confirm functional groups . Absence of νS-H (~2500–2600 cm⁻¹) indicates tautomeric stability .
- NMR : ¹H-NMR detects aromatic protons (e.g., difluorophenyl groups at δ 7.2–7.8 ppm) and methylene bridges (N-CH₂-Ar at δ 4.5–5.0 ppm). ¹³C-NMR confirms carbonyl carbons (C=O at ~165–170 ppm) and thiazole ring carbons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 311.31 g/mol for analogous carboxamides) .
Advanced Research Questions
Q. What methodologies are recommended for assessing the compound’s biological activity in enzyme or receptor studies?
- Methodological Answer :
- Calcium Mobilization Assays : Use CHO-k1 cells transfected with target receptors (e.g., NTS1/NTS2). Load cells with Calcium 5 dye and measure fluorescence changes (λex = 485 nm, λem = 525 nm) to determine EC₅₀ values .
- Competitive Binding Assays : Incubate with ¹²⁵I-labeled ligands (e.g., neurotensin) and calculate IC₅₀/Ki values using nonlinear regression. Triplicate experiments ensure reproducibility .
- Enzyme Inhibition : Use kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) with purified enzymes.
Q. How should researchers resolve contradictions in biological activity data (e.g., EC₅₀ vs. IC₅₀ discrepancies)?
- Methodological Answer :
- Assay Validation : Confirm receptor expression levels in cell lines via qPCR or Western blot to rule out variability .
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional assays).
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across replicates. For EC₅₀/IC₅₀ mismatches, evaluate partial agonist effects or allosteric modulation .
Q. How do tautomeric equilibria in sulfonamide-thiazole derivatives impact biological activity?
- Methodological Answer :
- Tautomer Analysis : Use IR and NMR to detect thione (C=S) vs. thiol (S-H) forms. For example, IR absence of νS-H (~2500 cm⁻¹) confirms dominance of the thione tautomer, which may enhance receptor binding via hydrogen bonding .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict tautomer stability and docking studies (AutoDock Vina) to correlate tautomerism with binding affinity.
- Biological Correlation : Compare IC₅₀ values of tautomerically locked analogs (e.g., methylated derivatives) to assess activity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
